D-2-Chloro-4-fluorophe

Description

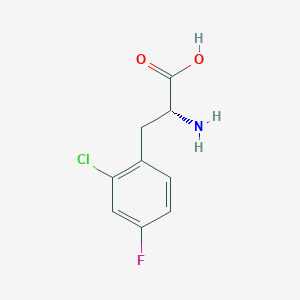

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUFAMXOPAUSIP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Chiral Recognition Mechanisms

Enantiomeric Purity and Control in D-2-Chloro-4-fluorophenylalanine Synthesis

Achieving high enantiomeric purity is paramount in the synthesis of D-2-Chloro-4-fluorophenylalanine for its effective use in various applications. Several strategies have been developed to control the stereochemical outcome of the synthesis, ensuring the desired D-isomer is produced with high selectivity.

One prominent method involves the asymmetric hydrogenation of α-amido cinnamic acid derivatives . This technique utilizes transition-metal catalysts complexed with chiral ligands to directly yield the D-configured amino acid. Another successful approach is the Erlenmeyer azalactone method , which begins with 4-chloro-2-fluorobenzaldehyde. The process involves condensation with acetylglycine to form an azalactone intermediate, which is then subjected to hydrolysis and catalytic hydrogenation. While this initially produces a racemic mixture, enzymatic resolution is employed to achieve high enantiopurity. Specifically, proteases like those from Bacillus sp. can selectively hydrolyze the L-enantiomer of the N-acetylated racemic mixture, leaving the D-N-acetyl-4-chloro-2-fluoro-phenylalanine with an enantiomeric excess (ee) greater than 99.5%. Subsequent deprotection steps then yield the final D-2-Chloro-4-fluorophenylalanine.

Biocatalytic methods have also emerged as powerful tools for the synthesis of D-phenylalanines with high enantioselectivity. acs.org Engineered D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (DAATs) are particularly noteworthy. acs.orgnih.gov These enzymes can catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. nih.gov For instance, directed evolution has been used to create broad-substrate-range DAADHs that can produce a variety of D-amino acids, including halogenated phenylalanines, with high enantiomeric purity (>99% ee). nih.gov

Table 1: Synthetic Approaches for Enantiomerically Pure D-2-Chloro-4-fluorophenylalanine

| Method | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric Hydrogenation | Transition-metal catalysis with chiral ligands. | High |

| Erlenmeyer Azalactone with Enzymatic Resolution | Chemical synthesis followed by selective enzymatic hydrolysis of the L-isomer. | >99.5% |

| Biocatalytic Asymmetric Synthesis | Use of engineered enzymes like D-amino acid dehydrogenases (DAADHs) or D-amino acid transaminases (DAATs). acs.orgnih.govnih.gov | >99% |

Mechanisms of Stereoselectivity in Catalytic Transformations

The stereoselectivity observed in the catalytic synthesis of D-2-Chloro-4-fluorophenylalanine is governed by the intricate interactions between the substrate and the chiral catalyst. In both organocatalysis and biocatalysis, the catalyst creates a three-dimensional environment that favors the formation of one enantiomer over the other.

In organocatalysis , such as in reactions using chiral amines or phosphoric acids, the catalyst forms a transient intermediate with the substrate. nsf.gov The steric bulk and electronic properties of the catalyst's chiral scaffold direct the approach of the incoming reagents to a specific face of the molecule, leading to the preferential formation of the D-isomer. diva-portal.org For example, in enamine catalysis, a chiral amine reacts with a carbonyl compound to form a chiral enamine, which then reacts with an electrophile. The stereochemical outcome is dictated by the geometry of this enamine and the way it shields one of its faces. researchgate.net

In biocatalysis , the high stereoselectivity of enzymes like DAADHs and DAATs arises from the precisely defined architecture of their active sites. acs.orgnih.gov The substrate, in this case, the α-keto acid precursor to D-2-Chloro-4-fluorophenylalanine, binds to the active site in a specific orientation through a network of interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov This lock-and-key mechanism positions the substrate so that the chemical transformation, such as the addition of an amino group, can only occur from one direction, resulting in the exclusive formation of the D-enantiomer. nih.gov Computational studies and site-directed mutagenesis have been instrumental in elucidating these binding modes and understanding how specific amino acid residues within the active site contribute to stereoselectivity. acs.orgnih.gov

Differentiating D- and L-Isomers in Research Applications

The ability to accurately distinguish between the D- and L-isomers of 2-Chloro-4-fluorophenylalanine is crucial for quality control in synthesis and for studying their distinct biological effects. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioseparation of amino acids. researchgate.netmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. researchgate.net Macrocyclic glycopeptides, such as teicoplanin, covalently bonded to silica (B1680970) particles have proven effective as CSPs for the separation of fluorinated phenylalanine analogs. mdpi.commst.edu

Other chromatographic methods for chiral separation include:

Gas Chromatography (GC) researchgate.net

Supercritical Fluid Chromatography (SFC) researchgate.net

Beyond chromatography, chiral labeling reagents can be used to derivatize the enantiomers, converting them into diastereomers which can then be separated by standard, non-chiral chromatography. jst.go.jp Spectroscopic methods can also be employed. For instance, colorimetric assays using triangular silver nanoplates have been developed for the chiral recognition of D- and L-phenylalanine, where a distinct color change is observed in the presence of the D-isomer. nih.gov

Table 2: Analytical Techniques for Differentiating D- and L-2-Chloro-4-fluorophenylalanine

| Technique | Principle of Separation/Differentiation |

|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netmdpi.com |

| Chiral GC/SFC | Chromatographic separation based on differential interaction with a chiral stationary phase. researchgate.net |

| Chiral Labeling | Derivatization to form diastereomers, which are then separated by standard chromatography. jst.go.jp |

| Colorimetric Assays | Enantiomer-specific interactions with a probe leading to a visual change. nih.gov |

Conformational Analysis and Chiroptical Properties of D-2-Chloro-4-fluorophenylalanine

The three-dimensional conformation and chiroptical properties of D-2-Chloro-4-fluorophenylalanine are intrinsic characteristics that arise from its specific stereochemistry. Conformational analysis, often aided by computational modeling, seeks to determine the most stable spatial arrangements of the molecule's atoms. The bulky Fmoc-protecting group, often used in synthesis, can impose significant steric constraints that influence the molecule's conformational flexibility.

The interaction of a chiral molecule with plane-polarized light gives rise to its chiroptical properties, such as optical rotation and circular dichroism (CD). These properties are unique to each enantiomer and can be used for their characterization. The D- and L-isomers of an amino acid will have equal and opposite optical rotations. masterorganicchemistry.com While specific chiroptical data for D-2-Chloro-4-fluorophenylalanine is not widely published, it is expected to exhibit a characteristic CD spectrum that is a mirror image of the spectrum for its L-enantiomer. These spectroscopic techniques are powerful tools for confirming the enantiomeric purity and absolute configuration of the synthesized compound.

Reaction Mechanisms, Kinetics, and Catalysis in Fluorochloroaryl Systems

Mechanistic Studies of Halogenation Reactions on Aromatic Rings

The synthesis of fluorochloroaryl compounds, such as those related to D-2-Chloro-4-fluorophenylalanine, is deeply rooted in the principles of electrophilic aromatic substitution (EAS). numberanalytics.compearson.com Halogenation of an aromatic ring is a classic example of this reaction type, where a hydrogen atom on the ring is replaced by a halogen. libretexts.org The process is not a simple addition but a substitution that preserves the stabilizing aromaticity of the ring system. masterorganicchemistry.comscience-revision.co.uk

The mechanism involves several key steps. First, a highly reactive electrophile must be generated. numberanalytics.com For chlorination, this is typically achieved by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). numberanalytics.comwikipedia.org The catalyst polarizes the Cl-Cl bond, creating a potent electrophilic species (Cl⁺) that can be attacked by the electron-rich aromatic ring. numberanalytics.compearson.comscience-revision.co.uk The benzene (B151609) ring acts as a nucleophile, using its π-electrons to attack the electrophile, which temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.compearson.com This step is generally the rate-determining step of the reaction. masterorganicchemistry.com Finally, a weak base, often the [FeCl₄]⁻ complex formed during catalysis, removes a proton from the carbon bearing the new halogen, restoring the aromatic system and yielding the chlorinated aromatic product. masterorganicchemistry.com

The reactivity and regioselectivity of halogenation are significantly influenced by the substituents already present on the aromatic ring. numberanalytics.com In a system like a fluorinated phenyl ring, the existing fluorine atom acts as a deactivating group due to its high electronegativity, which withdraws electron density from the ring, making it less reactive towards electrophiles. numberanalytics.com However, it is also an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to it. This directorial effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The presence of both activating or deactivating groups and the choice of halogen (reactivity decreases from F₂ > Cl₂ > Br₂ > I₂) are critical factors in designing synthetic routes for specifically substituted haloarenes. numberanalytics.comlibretexts.org

Catalytic Systems for Carbon-Halogen Bond Formation and Transformation

The formation and subsequent transformation of carbon-halogen (C-X) bonds are fundamental processes in modern organic synthesis, enabling the construction of complex molecules from simpler halogenated precursors. nih.gov Transition metal catalysis, in particular, has provided powerful and versatile methods for these transformations, often proceeding with high selectivity under mild conditions. nih.gov Enzymes known as halogenases also catalyze C-X bond formation with high regioselectivity, though their mechanisms differ, often involving SN2 reactions. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions represent a cornerstone of C-C bond formation in modern chemistry. rsc.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example widely used in academic and industrial settings. thieme-connect.com These reactions are valued for their tolerance of a wide range of functional groups, use of mild reaction conditions, and production of non-toxic byproducts. thieme-connect.com

For substrates containing multiple halogen atoms, such as chloroaryl triflates, chemoselectivity becomes a critical challenge. Research has shown that catalyst systems can be designed to selectively activate one C-X bond over another. For instance, a palladium system using the SelectPhos ligand has demonstrated excellent chemoselectivity for activating an Ar-Cl bond in the presence of a more reactive Ar-OTf (triflate) bond. rsc.org This selectivity allows for sequential or iterative cross-couplings to build more complex molecular architectures. rsc.org The choice of ligand is crucial; steric and electronic properties of the phosphine (B1218219) ligand can determine which electrophilic site is targeted by the catalyst. rsc.org Similarly, Negishi cross-coupling, which utilizes organozinc reagents, has been successfully applied to 2-chloro-substituted quinazolines in the presence of a Pd(PPh₃)₄ catalyst. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides

| Reaction Type | Catalyst System | Substrates | Key Feature |

| Suzuki-Miyaura | Pd/SelectPhos | Chloroaryl triflates, Boronic acids | Chemoselective coupling at the C-Cl bond over the C-OTf bond. rsc.org |

| Suzuki-Miyaura | Pd(dba)₂/PⁱPr₃ | Tetrafluoroethylene, Arylboronates | C-F bond activation and coupling to form trifluorostyrene (B1584497) derivatives. mdpi.com |

| Negishi | Pd(PPh₃)₄ | 2-Chloro-6,7-dimethoxyquinazolines, CH₃ZnCl | Coupling at the C-Cl bond of a heterocyclic system. mdpi.com |

| Sonogashira | Pd(OAc)₂-tris(2-tolyl)phosphine-CuI | Chloro-iodo quinazoline, Terminal alkynes | Site-selective alkynylation at the more reactive C-I bond. mdpi.com |

Copper-catalyzed reactions have become an indispensable tool for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org While classic Ullmann reactions often require harsh conditions, modern copper catalysis enables these transformations under milder settings and, crucially, can be rendered asymmetric. Enantioselective desymmetrization, where a catalyst differentiates between two identical functional groups on a prochiral substrate, is a powerful strategy. sioc-journal.cn This has been applied to the intramolecular coupling of 2-(3-iodoallyl)malonamides using a chiral diamine ligand with a CuI catalyst, proceeding smoothly at room temperature to create chiral products. sioc-journal.cn

The development of asymmetric C-N cross-couplings has also seen significant advances. Visible light has been used to promote copper-catalyzed enantioconvergent C-N couplings of racemic tertiary alkyl chlorides with amines. nih.gov In this system, a single copper complex, incorporating a chiral phosphine ligand, acts as both the photocatalyst and the source of asymmetric induction, generating fully substituted stereocenters with high enantioselectivity. nih.gov A possible mechanism involves the photoexcitation of a copper-nucleophile complex, which then engages in electron transfer with the alkyl halide to generate a radical intermediate, followed by enantioselective bond formation. nih.gov

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions, capable of activating typically less reactive C-Cl and C-F bonds. rsc.org Nickel catalysts can operate through various redox cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III), which opens up diverse mechanistic pathways. rsc.orgnih.gov

In the realm of C-N coupling, nickel catalysts have been developed for the reaction of aryl halides with various nitrogen sources. One method reports a thermally driven, base-free coupling of haloarenes with B₂(NMe₂)₄, which yields N,N-dialkylaniline derivatives. nih.gov Mechanistic studies suggest a Ni(I)/Ni(III) redox cycle is operative in this transformation. nih.gov Light has also been used to promote Ni-catalyzed C-N coupling of (hetero)aryl halides with benzophenone (B1666685) hydrazone, a reaction that proceeds without an external photosensitizer. rsc.org

For asymmetric alkylation, nickel-hydride catalysis has been used for the hydroalkylation of fluoroalkenes, creating fluorinated products with two adjacent chiral centers in excellent yields and stereoselectivities. nih.gov This method allows for the construction of highly enantioenriched organofluorine compounds. nih.gov A proposed catalytic cycle involves the generation of a Ni(I) species that activates an alkyl halide, followed by enantioselective hydrometalation of the fluoroalkene and reductive elimination to deliver the product. nih.gov Decarbonylative alkylation of aroyl fluorides with organoboron reagents has also been achieved using nickel catalysis, demonstrating a method for C-F bond alkylation. nih.govacs.org

Copper-Catalyzed Asymmetric Coupling Reactions

Kinetic and Thermodynamic Aspects of D-2-Chloro-4-fluorophenylalanine Reactivity

Kinetic studies on the reaction of 2-chloro-5-nitrotrifluoromethylbenzene with a nucleophile under phase-transfer catalysis (PTC) revealed a complex mechanism dependent on experimental conditions. nih.gov The reaction proceeds via an interfacial mechanism where the nucleophile is deprotonated at the interface between an aqueous and an organic phase before being extracted into the organic phase by the catalyst for the subsequent reaction. nih.gov The yield and rate are influenced by side reactions, such as hydrolysis of the substrate, which can poison the catalyst. nih.gov

In electrophilic aromatic substitutions, the formation of the cationic arenium intermediate is often the rate-determining step. masterorganicchemistry.comquora.com The presence of both a chloro and a fluoro group, which are deactivating, would be expected to slow the rate of further electrophilic substitution on the phenyl ring compared to unsubstituted benzene. Conversely, in nucleophilic aromatic substitution, these electron-withdrawing groups would activate the ring toward attack by a nucleophile, accelerating the reaction.

Studies on the photodimerization of halogenated trans-cinnamic acid derivatives, which share structural similarities with phenylalanine, show that reaction kinetics can be complex in the solid state. science.gov Reactions involving 2-chloro and 4-fluoro derivatives exhibit kinetics that can deviate from simple first-order behavior, sometimes showing acceleration as the reaction proceeds, which can be modeled by equations like the contracting cube model. science.gov These complexities highlight that reaction environment and phase play a crucial role in determining kinetic profiles. science.gov

Solvent Effects and Reaction Condition Optimization in Complex Halogenated Systems

Optimizing reaction conditions—including solvent, temperature, concentration, and catalyst loading—is critical for maximizing the yield, selectivity, and efficiency of chemical transformations in complex halogenated systems. The choice of solvent is particularly important as it can profoundly influence reaction rates and even alter mechanistic pathways. numberanalytics.com

In electrophilic aromatic halogenation, solvent polarity can affect the electrophilicity of the halogenating agent and the stability of the charged arenium ion intermediate. quora.comnumberanalytics.com Polar solvents can enhance the reaction rate by stabilizing this charged intermediate. quora.comnumberanalytics.com However, the effect is not always straightforward. In some cases, specific solvent-substrate interactions, such as hydrogen bonding, can override simple polarity effects. For example, the oxidative addition of 2-chloro-3-aminopyridine was found to be faster in the less polar solvent toluene (B28343) compared to more polar solvents, an effect attributed to hydrogen bonding between the solvent and substrate that alters the electron density of the aromatic system. researchgate.net

Reaction optimization is a multifactorial process. beilstein-journals.org Temperature increases generally accelerate reaction rates but can negatively impact selectivity or lead to undesired side reactions. numberanalytics.com The concentration of reactants and the stoichiometry must also be carefully controlled. researchgate.net For instance, in the chlorination of naphthalene, an optimization study determined that using 1.1 equivalents of the chlorinating agent N-chlorosuccinimide (NCS) with a specific catalyst loading provided the best balance of economy and convenience, even though higher yields could be achieved with more reagent or longer reaction times. researchgate.net The development of automated and flow chemistry systems allows for the rapid screening of a wide range of conditions (temperature, residence time, molar ratios) to quickly identify optimal parameters for complex processes. youtube.com

Table 2: Influence of Solvents on Reactions in Halogenated Systems

| Reaction Type | Solvent Effect | Explanation |

| Electrophilic Halogenation | Polar solvents can increase the reaction rate. | Stabilization of the charged arenium ion intermediate enhances its formation. quora.comnumberanalytics.com |

| p-Bromination | Acetonitrile is a common solvent; acetone (B3395972) has also been investigated. | Solvent polarity influences the p-bromination of aromatic compounds. wku.edu |

| Oxidative Addition | Toluene (less polar) can be faster than more polar solvents for certain substrates. | Specific hydrogen bonding interactions between solvent and a substrate like 2-chloro-3-aminopyridine can dominate over general polarity effects. researchgate.net |

| Nucleophilic Aromatic Substitution | Reactions are faster in polar aprotic solvents (e.g., DMF, acetone) than in polar protic solvents (e.g., methanol). | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. rsc.org |

Computational and Theoretical Studies of D 2 Chloro 4 Fluorophenylalanine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure of D-2-chloro-4-fluorophenylalanine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how the chlorine and fluorine atoms influence the electron distribution within the molecule. science.govscience.gov

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which yields the wavefunction and energy of the system. northwestern.edu From the wavefunction, various electronic properties can be determined. For instance, Natural Bond Orbital (NBO) analysis can reveal details about atomic charges, electronic exchange interactions, and charge delocalization within the molecule. science.gov This is particularly important for understanding the impact of the electron-withdrawing halogen atoms on the aromatic ring and the amino acid backbone.

Molecular Electrostatic Potential (MESP) surfaces and frontier molecular orbitals (HOMO and LUMO) are also constructed to predict reactivity. science.gov The MESP visually represents the charge distribution and can identify sites susceptible to electrophilic or nucleophilic attack. The energies and shapes of the HOMO and LUMO are crucial for predicting the outcomes of chemical reactions, as they represent the molecule's ability to donate or accept electrons.

Table 1: Calculated Electronic Properties of Phenylalanine Derivatives

| Property | Phenylalanine | 4-Fluorophenylalanine | 2-Chloro-4-fluorophenylalanine |

| HOMO Energy (eV) | Data not available | Data not available | Calculated via DFT |

| LUMO Energy (eV) | Data not available | Data not available | Calculated via DFT |

| Dipole Moment (Debye) | Data not available | Data not available | Calculated via DFT |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of D-2-chloro-4-fluorophenylalanine. mdpi.complos.org These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes (conformers). mdpi.com All-atom MD simulations, often using force fields like CHARMM, can be employed to study the molecule in various environments, such as in aqueous solution. plos.org

DFT and Ab Initio Approaches to Reaction Pathways and Transition States

Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating the mechanisms of chemical reactions involving D-2-chloro-4-fluorophenylalanine. science.govscience.gov These methods can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org

For example, these calculations can be used to study the hydrolysis of amide bonds, predicting which sites are more susceptible to cleavage. mdpi.com By calculating the activation energies associated with different reaction pathways, researchers can predict the most likely course of a reaction. acs.org Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate results, especially when combined with methods that account for electron correlation. acs.org

Computational Prediction of Stereochemical Outcomes and Enantioselectivity

Computational methods are increasingly used to predict the stereochemical outcomes of reactions, including those that produce chiral molecules like D-2-chloro-4-fluorophenylalanine. acs.org Understanding and controlling stereoselectivity is a major challenge in synthetic chemistry.

DFT analysis can be employed to understand the diastereoselectivities of reactions. researchgate.net By modeling the transition states leading to different stereoisomers, the energy differences can be calculated, providing a rationale for the observed experimental outcomes. This predictive power is invaluable for designing new synthetic routes that favor the formation of the desired stereoisomer with high enantiomeric excess.

In Silico Studies of Molecular Interactions with Biological Macromolecules (excluding specific drug targets/efficacy)

In silico studies, which encompass a range of computational techniques, are used to investigate the interactions of D-2-chloro-4-fluorophenylalanine with biological macromolecules like proteins and nucleic acids. nih.govnih.gov Molecular docking simulations, a key in silico tool, can predict the binding orientation and affinity of the amino acid within the binding site of a protein. nih.gov

These simulations are often complemented by molecular dynamics simulations to account for the flexibility of both the amino acid and the macromolecule, providing a more dynamic and realistic picture of the interaction. nih.gov Such studies can reveal the specific intermolecular forces at play, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. This understanding of molecular interactions at a fundamental level is crucial, for instance, in the field of protein engineering, where the incorporation of non-canonical amino acids like D-2-chloro-4-fluorophenylalanine can be used to modulate protein stability and function. acs.org

Biological and Biochemical Research Applications of D 2 Chloro 4 Fluorophenylalanine Analogues Excluding Clinical Human Trials and Direct Drug Data

Probes for Amino Acid Transport Systems and Cellular Uptake Mechanisms

The unique structural characteristics of D-2-chloro-4-fluorophenylalanine and its analogues make them valuable tools for investigating the intricate mechanisms of amino acid transport systems and cellular uptake. The introduction of halogen atoms, such as chlorine and fluorine, alters the electronic and steric properties of the phenylalanine scaffold, influencing its interaction with transport proteins embedded in cell membranes. nih.govbeilstein-journals.org These modified amino acids can serve as competitive inhibitors or substrates for various transporters, allowing researchers to probe the specificity and kinetics of these systems.

The high charge density of α-amino acids generally makes them unlikely to be cell permeable without the aid of protein-based transport systems. google.com By systematically modifying the structure of D-2-chloro-4-fluorophenylalanine, for instance by altering the position and nature of the halogen substituents, researchers can map the binding pockets of amino acid transporters and elucidate the structural determinants of substrate recognition. This approach provides insights into how cells import essential nutrients and how these transport systems can be exploited for targeted delivery of molecules.

Furthermore, the incorporation of fluorinated amino acids can influence membrane permeability. nih.gov Studies with analogues can help delineate the factors governing passive diffusion versus active transport across cellular barriers. Understanding these mechanisms is crucial for designing molecules with improved cellular penetration, a key aspect in various biochemical and pharmacological research areas. The use of such probes helps to unravel the complex interplay between a molecule's physicochemical properties and its ability to traverse biological membranes. tandfonline.comiaea.org

Substrates for Enzyme Studies and Mechanistic Enzymology

D-2-chloro-4-fluorophenylalanine and related compounds are instrumental in the field of mechanistic enzymology, serving as specialized substrates to investigate enzyme function and reaction mechanisms. chemimpex.com The introduction of fluorine and chlorine atoms can significantly alter the electronic environment of the amino acid, thereby affecting its reactivity and interaction with enzyme active sites. nih.govbeilstein-journals.org These analogues can act as inhibitors or alternative substrates, providing valuable information about the catalytic process. beilstein-journals.org

For example, fluorinated amino acids have been employed to study enzymes like phenylalanine hydroxylase, where the analogue can act as a substrate and lead to the formation of modified products, or in some cases, inhibit the enzyme's activity. researchgate.net The stability of the carbon-fluorine bond can also be exploited to trap enzymatic reaction intermediates, allowing for their characterization and providing a snapshot of the catalytic cycle. This approach is particularly useful for understanding enzymes that are otherwise difficult to study due to the transient nature of their reaction intermediates.

Moreover, the use of these analogues extends to probing the specificity of enzymes. By comparing the kinetic parameters of an enzyme with its natural substrate versus a halogenated analogue, researchers can deduce the importance of specific electronic and steric features of the substrate for binding and catalysis. rsc.org This detailed understanding of enzyme-substrate interactions is fundamental to enzymology and provides a basis for the rational design of enzyme inhibitors or the engineering of enzymes with novel catalytic activities. rsc.orgucdavis.edu

Table 1: Examples of D-2-Chloro-4-fluorophenylalanine Analogues in Enzyme Studies

| Analogue | Enzyme Studied | Research Focus | Finding |

|---|---|---|---|

| p-Chlorophenylalanine | Phenylalanine hydroxylase | Enzyme inhibition | Causes a loss of enzyme activity, indicating a direct interaction with the enzyme. researchgate.net |

| o-Fluoro-phenylalanine | General enzyme formation | Inhibition of enzyme synthesis | Acts as an antagonist to phenylalanine, inhibiting both cell growth and enzyme adaptation. asm.org |

| 4-Fluorophenylalanine | Tyrosine hydroxylase | Substrate activity | Serves as a substrate for the enzyme, aiding in the study of its regulation. chemicalbook.com |

Incorporation into Peptides and Proteins for Structural and Functional Studies

The incorporation of D-2-chloro-4-fluorophenylalanine and its analogues into peptides and proteins is a powerful strategy for investigating their structure and function. nih.gov These unnatural amino acids can be introduced into polypeptide chains either through chemical peptide synthesis or by utilizing engineered biological systems. google.com Once incorporated, the unique properties of the halogenated phenylalanine residue can be leveraged for various analytical techniques.

The presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of 1/2 and 100% natural abundance, makes these analogues excellent probes for nuclear magnetic resonance (NMR) spectroscopy. nih.govscholaris.ca ¹⁹F NMR can provide detailed information about the local environment of the fluorinated residue within the protein structure, including its solvent exposure, dynamics, and interactions with other residues or ligands. scholaris.ca This is particularly valuable for studying large proteins where traditional proton NMR can be limited by spectral overlap.

Table 2: Impact of Fluorinated Phenylalanine Incorporation on Protein Properties

| Property | Observation | Reference |

|---|---|---|

| Stability | Increased catabolic stability and shelf life of therapeutic proteins and peptide-based vaccines. | nih.govbeilstein-journals.org |

| Folding | Can alter secondary structure propensity and influence folding pathways. | acs.org |

| Enzymatic Activity | Can modulate enzymatic activity as a result of enhanced protein stability. | nih.gov |

| Interactions | Increased hydrophobicity can enhance binding affinity, while destabilizing cation-pi interactions. | nih.gov |

| NMR Probing | Provides a sensitive reporter for studying protein structure, dynamics, and interactions. | nih.govnih.govscholaris.ca |

Building Blocks for Biosynthetic Pathway Elucidation and Metabolic Engineering

D-2-chloro-4-fluorophenylalanine analogues serve as valuable building blocks in the fields of biosynthetic pathway elucidation and metabolic engineering. These compounds can be introduced into biological systems to probe the substrate tolerance of enzymes involved in natural product biosynthesis. By observing whether an enzyme can process the unnatural analogue, researchers can gain insights into the flexibility of the biosynthetic machinery and the key structural features required for substrate recognition. rsc.org

In metabolic engineering, these analogues can be used to generate novel compounds with altered biological activities. When fed to a microorganism engineered with a specific biosynthetic pathway, the unnatural amino acid may be incorporated into the final product, leading to the creation of a new derivative. This approach, known as mutasynthesis, allows for the diversification of natural products and the exploration of their structure-activity relationships.

Furthermore, the study of how cells metabolize these analogues can shed light on previously unknown metabolic pathways or the promiscuity of existing enzymes. For instance, the degradation or modification of a D-2-chloro-4-fluorophenylalanine analogue by a cell can reveal the presence of enzymes capable of acting on halogenated aromatic compounds. This information is not only fundamental to our understanding of metabolism but can also be applied to the development of bioremediation strategies or the production of valuable chemicals.

Design of Chiral Molecules for Investigation of Biological Activity Pathways (general research on mechanisms, not efficacy)

The specific stereochemistry of D-2-chloro-4-fluorophenylalanine, being the D-enantiomer, makes it and its analogues particularly useful for designing chiral molecules to investigate biological activity pathways. The chirality of a molecule is often a critical determinant of its biological function, as it dictates how the molecule interacts with the chiral environment of biological systems, such as enzyme active sites and receptor binding pockets.

By synthesizing and studying pairs of enantiomers (D and L forms) of chloro-fluoro-phenylalanine derivatives, researchers can dissect the stereochemical requirements of a particular biological process. For example, if the D-enantiomer of a compound shows a different level or type of activity compared to the L-enantiomer, it strongly suggests that the molecule is interacting with a specific chiral target. This approach helps in identifying the molecular targets of bioactive compounds and understanding the three-dimensional basis of their mechanism of action. nih.gov

The use of these chiral probes is not limited to studying protein targets. They can also be employed to investigate the stereoselectivity of metabolic enzymes and transport systems. The differential uptake or metabolism of D- versus L-enantiomers can provide valuable information about the stereochemical preferences of these cellular components. This knowledge is fundamental for understanding how organisms handle chiral molecules and can inform the design of compounds with specific metabolic fates.

Structure-Activity Relationship (SAR) Studies in Model Systems (focusing on methodology and chemical principles)

D-2-chloro-4-fluorophenylalanine and its analogues are exemplary tools for conducting structure-activity relationship (SAR) studies in various model systems. chemimpex.com SAR studies aim to correlate the chemical structure of a compound with its biological activity, providing a rational basis for the design of molecules with desired properties. scispace.com The systematic modification of the D-2-chloro-4-fluorophenylalanine scaffold allows for a detailed exploration of how different chemical features influence its biological effects. nih.govresearchgate.net

The key chemical principles that can be investigated using these analogues include the effects of:

Halogenation: Comparing the activity of analogues with different halogen substituents (e.g., fluorine, chlorine, bromine) or at different positions on the phenyl ring can reveal the importance of electronegativity, size, and position of the halogen for biological activity. researchgate.net

Stereochemistry: As discussed previously, comparing the activity of D- and L-enantiomers provides insights into the role of chirality.

Electronic Effects: The electron-withdrawing nature of the halogen atoms can be modulated by introducing other substituents on the phenyl ring, allowing for a systematic study of how the electronic properties of the molecule affect its interactions with biological targets.

These SAR studies are typically carried out in well-defined model systems, such as isolated enzymes, cell cultures, or even whole organisms, where the biological response can be accurately measured. asm.orgnih.gov The data obtained from these studies are then used to build predictive models that can guide the design of new compounds with improved or novel activities. This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry and chemical biology.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-2-Chloro-4-fluorophenylalanine |

| p-Chlorophenylalanine |

| o-Fluoro-phenylalanine |

| 4-Fluorophenylalanine |

| β-Fluorophenylalanine |

| D-enantiomer |

| L-enantiomer |

Future Directions in D 2 Chloro 4 Fluorophenylalanine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amino acids like D-2-Chloro-4-fluorophenylalanine is a critical area of development. While various chemical methods exist, they often involve complex processes, high costs, and environmental concerns. researchgate.net The future of its synthesis lies in the advancement of sustainable and efficient biocatalytic and chemo-enzymatic strategies.

Biocatalytic methods are recognized as an attractive alternative for industrial applications due to their alignment with green chemistry principles. researchgate.net These processes often utilize enzymes that can perform reactions with high stereo- and regioselectivity under mild conditions, reducing the need for harsh chemicals and complex purification steps. researchgate.net Research is focused on discovering and engineering enzymes, such as D-amino acid dehydrogenases and transaminases, specifically tailored for the asymmetric synthesis of D-phenylalanine derivatives. acs.org The expansion of techniques like directed evolution and metagenomics is accelerating the discovery of novel enzymes with improved catalytic properties for these syntheses. acs.org

Future work will likely concentrate on integrated bioreactor systems, potentially using membrane technology, to create continuous and sustainable production processes for D-2-Chloro-4-fluorophenylalanine and other valuable unnatural amino acids. researchgate.net

| Synthetic Approach | Advantages | Challenges | Future Direction |

| Traditional Chemical Synthesis | Versatile for various derivatives. | Process complexity, high cost, potential environmental pollution, use of protecting groups. researchgate.netnih.gov | Development of more efficient and environmentally benign catalysts and reagents. |

| Biocatalytic Asymmetric Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). researchgate.net | Limited by enzyme availability and stability; theoretical yield can be a constraint in some methods like kinetic resolution. nih.gov | Enzyme engineering and directed evolution to create novel, robust biocatalysts with tailored specificity. acs.org |

| Chemo-enzymatic Routes | Combines the versatility of chemical synthesis with the selectivity of biocatalysis. | Requires careful integration of chemical and biological steps. | Optimizing one-pot reactions where chemical and enzymatic catalysts work in concert. |

Exploration of New Catalytic Systems for Enhanced Stereocontrol

Achieving high stereocontrol to selectively produce the D-enantiomer is paramount. The future in this area involves the exploration of innovative catalytic systems, spanning both transition-metal catalysis and biocatalysis.

In transition-metal catalysis, research is advancing on the design of new chiral ligands for asymmetric hydrogenation and other transformations. semanticscholar.org For instance, novel spirocyclic binaphthyl-based ammonium (B1175870) salts have been successfully used as catalysts for the asymmetric α-halogenation of masked β-amino acid derivatives, achieving high enantioselectivity. acs.org Similarly, new air-stable P-stereogenic ligands have shown excellent results in the asymmetric hydrogenation of challenging substrates. semanticscholar.org

In the realm of biocatalysis, protein engineering is a powerful tool for enhancing stereoselectivity. acs.org Structure-guided rational design has been used to pinpoint key amino acid residues in an enzyme's active site that are crucial for substrate binding and stereocontrol. anu.edu.au By mutating these residues, including incorporating other non-canonical amino acids, researchers have successfully inverted or significantly enhanced the enantioselectivity of enzymes like diketoreductase for specific substrates. anu.edu.auacs.org For example, replacing a key tryptophan residue in a diketoreductase with unnatural amino acids like 4-methoxy-L-phenylalanine or O-tert-butyl-L-tyrosine dramatically increased the enantiomeric excess for the reduction of a chloro-ketone substrate. anu.edu.au

| Catalytic System | Example | Key Finding | Reference |

| Transition-Metal Catalysis | Iridium complexes with C1-symmetry sulfoximine (B86345) ligands. | Highly efficient for asymmetric hydrogenation of N-aryl imines. | semanticscholar.org |

| Transition-Metal Catalysis | Maruoka's spirocyclic ammonium salts. | High enantioselectivity in the α-halogenation of isoxazolidin-5-ones. | acs.org |

| Biocatalysis (Enzyme Engineering) | Engineered Acinetobacter baylyi diketoreductase (DKR). | Replacement of active site residues with other amino acids enhanced enantioselectivity for reducing 2-chloro-1-phenylethanone. | anu.edu.auacs.org |

| Biocatalysis (Enzyme Discovery) | Engineered D-amino acid dehydrogenase (DAADH) from Ureibacillus thermosphaericus. | A D94A variant showed an 8.5-fold increase in catalytic efficiency for the reductive amination of phenylpyruvate. | acs.org |

Advanced Computational Modeling for Predictive Chemistry

Computational modeling has become an indispensable tool for accelerating research and providing deep molecular insights. chemisgroup.com Future studies on D-2-Chloro-4-fluorophenylalanine will increasingly rely on advanced computational methods for predictive chemistry. These models can forecast how the incorporation of this halogenated amino acid will influence protein structure, stability, and function. scholaris.ca

Structure-guided rational design, which combines computational modeling with experimental work, is a key strategy for engineering enzymes with new properties. anu.edu.au For example, computational docking can reveal multiple binding modes of a substrate in an enzyme's active site, helping researchers identify which residues to mutate to achieve a desired catalytic outcome. nih.gov Furthermore, computational (re)design is a powerful approach for developing biocatalysts with functions not found in nature. nih.gov

¹⁹F NMR spectroscopy is a powerful experimental technique for studying fluorinated molecules in proteins, and its application is often enhanced by computational modeling. scholaris.ca By simulating the local environment of the fluorine atom, researchers can better interpret complex NMR data to understand protein dynamics and interactions.

Interdisciplinary Applications in Materials Science and Chemical Biology Research

The unique properties imparted by the chlorine and fluorine atoms make D-2-Chloro-4-fluorophenylalanine an attractive building block for interdisciplinary research.

In materials science , halogenated amino acids are being explored for the development of novel materials. chemisgroup.comsigmaaldrich.com Peptoids, a class of peptidomimetics, have wide-ranging applications in materials science, and understanding their structure is key to expanding their function. researchgate.net A pertinent example is the use of a related compound, L-4-fluorophenylalanine, as a multifunctional additive in perovskite solar cells (PSCs). researchgate.net The fluorinated amino acid was found to passivate defects, control crystallization, and improve the hydrophobicity of the perovskite film, leading to a significant enhancement in both the efficiency and long-term stability of the solar cells. researchgate.net This demonstrates the potential for halogenated phenylalanines to precisely tune the properties of advanced functional materials.

In chemical biology , the site-specific incorporation of non-canonical amino acids (ncAAs) like D-2-Chloro-4-fluorophenylalanine into proteins is a revolutionary technique. acs.orgmdpi.com This is achieved through genetic code expansion, which allows researchers to reprogram the cellular machinery to insert the ncAA at a specific site in a protein's sequence. acs.org This opens up vast possibilities for:

Probing Enzyme Mechanisms: Replacing a natural amino acid with a halogenated version can subtly alter the electronic environment of an enzyme's active site, providing insights into its catalytic mechanism. acs.org

Engineering Novel Functions: The unique reactivity of the halogenated ring can be exploited to create new catalytic activities or binding interactions. nih.govmdpi.com

Developing Therapeutics: Its inclusion in peptides can enhance metabolic stability and resistance to proteolytic degradation, making it a valuable component in drug design. mdpi.comchemimpex.com

Investigation of Unique Reactivity Patterns in Halogenated Chiral Amino Acids

A fundamental area of future research is the investigation of the unique reactivity patterns endowed by the halogen substituents. The introduction of halogen atoms, particularly the highly electronegative fluorine and the larger chlorine, profoundly influences the physicochemical and structural properties of the amino acid. nih.govresearchgate.net

This dual halogenation can:

Modulate Electronic Properties: The electron-withdrawing nature of the halogens alters the pKa of the amino acid and the aromatic ring's electron density. This can be used to fine-tune the activity of enzymes by replacing key residues. nih.govacs.org For example, replacing histidine with 4-fluorohistidine in RNase A altered the enzyme's pH-rate profile due to the lower pKa of the fluorinated analog. nih.govacs.org

Introduce New Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can help stabilize protein structures or mediate ligand binding.

Enable Novel Chemical Reactions: The C-Cl and C-F bonds offer sites for unique chemical modifications. Researchers are exploring "umpolung" strategies, which reverse the commonly accepted reactivity patterns of amino acid side chains, to enable novel bioconjugation methods. rsc.org While often focused on nucleophilic residues like cysteine, emerging strategies are targeting other residues, and the unique electronic nature of halogenated phenylalanines could provide new opportunities for such advanced chemical transformations. rsc.org

By delving deeper into these unique reactivity patterns, scientists can more effectively harness halogenated chiral amino acids like D-2-Chloro-4-fluorophenylalanine to rationally design proteins, peptides, and materials with precisely controlled functions. researchgate.netslezanie.eu

Q & A

Q. Table 1: Comparison of DFT Functionals for Electronic Property Calculations

Q. Table 2: Key Spectroscopic Peaks for D-2-Chloro-4-fluorophe

| Technique | Expected Peaks/Ranges | Diagnostic Use |

|---|---|---|

| 1H NMR | δ 7.2–7.8 (aromatic protons) | Substituent position and coupling |

| 19F NMR | δ -110 to -120 (fluorine environment) | Electronic effects of Cl/F |

| FTIR | 550–850 cm⁻¹ (C-Cl), 1000–1300 cm⁻¹ (C-F) | Confirm halogen presence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.